Tantalum (V) tetraethoxyacetylacetonate
Overview
Description
Tantalum (V) Tetraethoxide 2,4-Pentanedionate, also known as Tantalum (V) tetraethoxyacetylacetonate, is a compound with the formula Ta(OC2H5)4(CH3COCHCOCH3) .
Synthesis Analysis
The synthesis of this compound involves acquiring or forming a tantalum (V) ethoxide β-diketonate complex, followed by mixing the complex with 1,3-propanediol at room temperature . Another method involves the use of a [TaF7]2− solution, as the tantalum precursor, thenoyltrifluoroacetone (TTA), hexafluoroacetylacetone (HFA), and benzoyltrifluoroacetylacetone (BFA) in basic medium .Molecular Structure Analysis
The molecular structure of the complexes was determined using various techniques such as elemental analysis, H1-NMR spectroscopy, potentiometric measurements conducted with a fluorine-selective electrode, conductivity measurements, vibrational spectroscopy based on quantum chemistry calculations, and electronic spectroscopy .Chemical Reactions Analysis
The reaction of cationic tantalum clusters (Tan+, n = 13–40) with molecular oxygen has been studied under multi-collision conditions and at different temperatures . The reaction proceeds in several steps upon subsequent attachment of O2 .Physical and Chemical Properties Analysis
This compound appears as a yellow solid with a melting point of 45 °C and a boiling point of 95 °C. It has a density of 1.5 g/cm3 and is insoluble in water . The Ta-O films’ density is 7.98 g/cm3, which is close to the density of crystalline Ta2O5 of the rhombic structure (8.18 g/cm3) .Mechanism of Action
Safety and Hazards
Future Directions
Tantalum oxide thin films are promising materials for various applications such as coatings in optical devices, dielectric layers for micro and nanoelectronics, and for thin-films solid-state lithium-ion batteries (SSLIBs) . The use of tantalum is well established in orthopaedic surgery, and it has a modulus of elasticity that is close to bone and a high yield and ultimate strength allowing it to be used to form large, weight-bearing constructs with a high volumetric porosity conducive to osseointegration .
Properties
IUPAC Name |
ethanol;(Z)-4-hydroxypent-3-en-2-one;tantalum | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNJFSVFJDLIR-GLUPTGNJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CCO.CCO.CCO.C/C(=C/C(=O)C)/O.[Ta] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Ta | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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